molecular formula C22H22ClN3O3 B2708217 N-(2-chlorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941903-51-1

N-(2-chlorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No. B2708217
CAS RN: 941903-51-1
M. Wt: 411.89
InChI Key: PVEQZMDAQJCEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, also known as CMA, is a chemical compound that has been extensively studied for its potential use in scientific research. CMA is a member of the class of quinoline derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Acetaminophen Research Applications

  • Toxicity and Environmental Impact : Acetaminophen (ACT) has been extensively studied for its environmental presence and impact, particularly in water systems. Research highlights the challenges of monitoring, detecting, and adequately treating ACT and its degradation products due to their complexity and potential toxicity. Advanced oxidation, membrane separation, and hybrid processes in water treatment have been evaluated for their efficacy in removing toxic metabolites of ACT (Vo et al., 2019).

Chlorogenic Acid Research Applications

  • Nutraceutical and Food Additive Roles : Chlorogenic acid serves dual purposes as both a nutraceutical for treating metabolic syndrome and a natural food additive with antimicrobial and antioxidant properties. Its health-promoting attributes, including anti-inflammatory and antidiabetic effects, make it a candidate for dietary supplements and functional foods (Santana-Gálvez et al., 2017).

Organophosphorus Compounds Research Applications

  • Serine Hydrolase Targets : The study of organophosphorus (OP) compounds, including their neurotoxic effects, has revealed a variety of serine hydrolase targets beyond acetylcholinesterase (AChE), indicating a complex toxicological profile. Research into OP interactions with these enzymes can lead to better understanding and treatment of OP-induced toxicities (Casida & Quistad, 2005).

Acetaminophen-Induced Hepatotoxicity

  • Genetic Association Studies : Investigations into acetaminophen-induced hepatotoxicity have identified genetic markers that may influence individual susceptibility to liver damage from acetaminophen, offering potential paths for improved prognosis and treatment strategies (Heruth et al., 2018).

8-Hydroxyquinoline Research Applications

  • Medicinal Chemistry : 8-Hydroxyquinoline and its derivatives have garnered attention for their broad spectrum of biological activities, including antimicrobial, antifungal, and neuroprotective effects. This research indicates the potential for developing new drugs based on the 8-hydroxyquinoline scaffold for various diseases (Gupta et al., 2021).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c23-18-6-2-1-4-17(18)14-24-21(27)15-29-19-7-3-5-16-8-9-20(25-22(16)19)26-10-12-28-13-11-26/h1-9H,10-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEQZMDAQJCEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CC=C4Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

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